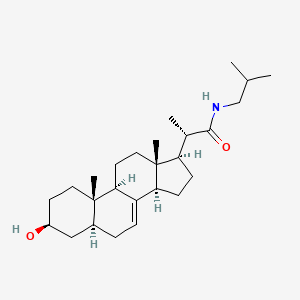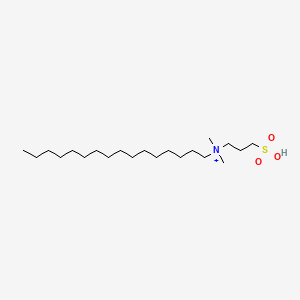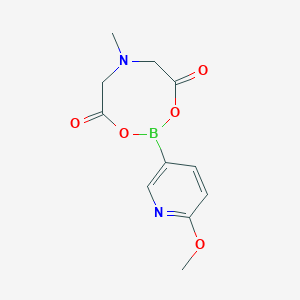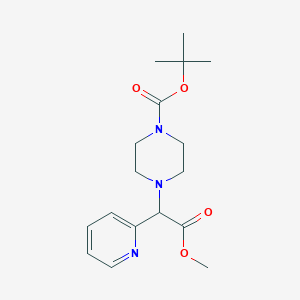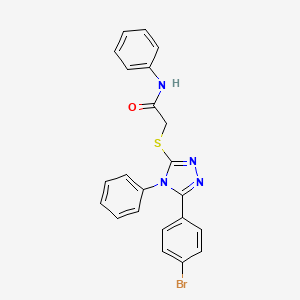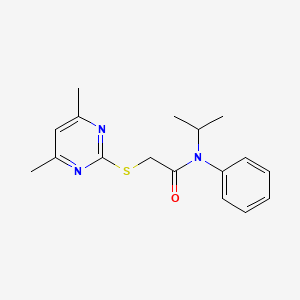
2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethyl groups and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Thioether Formation: The pyrimidine ring is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating nucleophilic substitution.
Amide Formation: The final step involves the reaction of the thioether-substituted pyrimidine with isopropylamine and phenylacetyl chloride to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the pyrimidine ring and thioether linkage suggests potential activity against certain biological pathways, which could be harnessed for therapeutic purposes.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thioether linkage and pyrimidine ring could facilitate binding to specific molecular targets, influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4,6-Dimethyl-2-pyrimidinyl)thio)acetamide
- N-isopropyl-N-phenylacetamide
- 4,6-Dimethyl-2-thiopyrimidine
Uniqueness
Compared to similar compounds, 2-((4,6-Dimethyl-2-pyrimidinyl)thio)-N-isopropyl-N-phenylacetamide stands out due to its combined structural features. The presence of both the pyrimidine ring and the thioether linkage, along with the isopropyl and phenyl groups, provides a unique set of chemical properties and potential biological activities.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial fields
Propriétés
Formule moléculaire |
C17H21N3OS |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C17H21N3OS/c1-12(2)20(15-8-6-5-7-9-15)16(21)11-22-17-18-13(3)10-14(4)19-17/h5-10,12H,11H2,1-4H3 |
Clé InChI |
IUDLHYDCTBXHJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


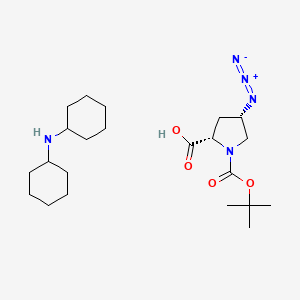
![[1-(Trimethylsilylmethyl)piperidin-2-yl]methanamine](/img/structure/B12056277.png)


![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)

